N-[1-(2-cyclopropylpyridine-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(2-cyclopropylpyridine-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring, an azetidine ring, and a cyclopropanecarboxamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[1-(2-cyclopropylpyridine-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15(11-3-4-11)18-13-8-19(9-13)16(21)12-5-6-17-14(7-12)10-1-2-10/h5-7,10-11,13H,1-4,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDMKQJZICBXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)C(=O)N3CC(C3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-cyclopropylpyridine-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylpyridine intermediate: This step involves the cyclopropanation of a pyridine derivative using a suitable cyclopropanating agent under controlled conditions.
Introduction of the azetidine ring: The cyclopropylpyridine intermediate is then reacted with an azetidine derivative in the presence of a coupling agent to form the azetidinylpyridine intermediate.
Formation of the final compound: The azetidinylpyridine intermediate is further reacted with cyclopropanecarboxylic acid or its derivatives to yield the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-cyclopropylpyridine-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(2-cyclopropylpyridine-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases or conditions.
Industry: It can be used in the development of new materials, catalysts, and chemical processes for industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(2-cyclopropylpyridine-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(2-cyclopropylpyridine-4-carbonyl)azetidin-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
Cyclopropylpyridine derivatives: These compounds share the cyclopropylpyridine moiety and may exhibit similar chemical properties and reactivity.
Azetidine derivatives: Compounds containing the azetidine ring may have comparable biological activity and applications.
Cyclopropanecarboxamide derivatives: These compounds share the cyclopropanecarboxamide moiety and may be used in similar industrial and research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
